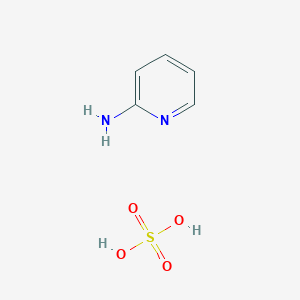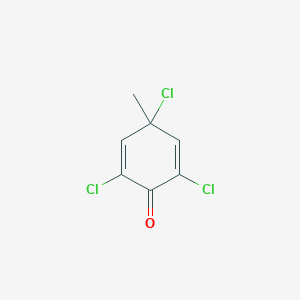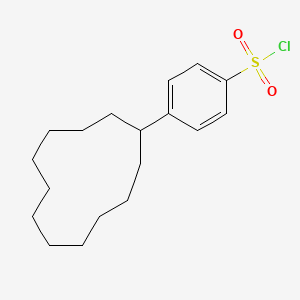
4-Cyclododecylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclododecylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a benzene ring substituted with a sulfonyl chloride group and a cyclododecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclododecylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-cyclododecylbenzene with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclododecylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used under controlled temperature and pressure conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-Cyclododecylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-cyclododecylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog with a benzene ring substituted with a sulfonyl chloride group.
4-Bromobenzenesulfonyl Chloride: A similar compound with a bromine substituent on the benzene ring.
Benzoxadiazole-4-sulfonyl Chloride: A compound with a benzoxadiazole ring substituted with a sulfonyl chloride group.
Uniqueness
4-Cyclododecylbenzene-1-sulfonyl chloride is unique due to the presence of the cyclododecyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
61551-50-6 |
|---|---|
Molecular Formula |
C18H27ClO2S |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
4-cyclododecylbenzenesulfonyl chloride |
InChI |
InChI=1S/C18H27ClO2S/c19-22(20,21)18-14-12-17(13-15-18)16-10-8-6-4-2-1-3-5-7-9-11-16/h12-16H,1-11H2 |
InChI Key |
LXWGXAGXFIFDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


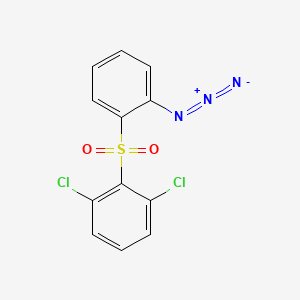
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile](/img/structure/B14574572.png)
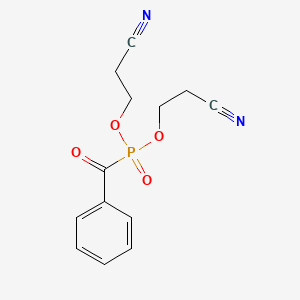
![4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14574592.png)
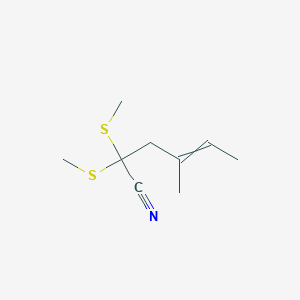
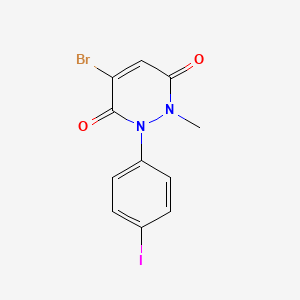
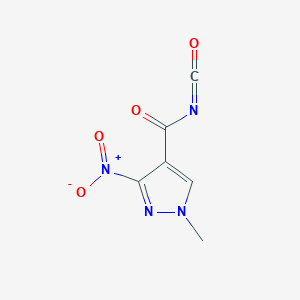
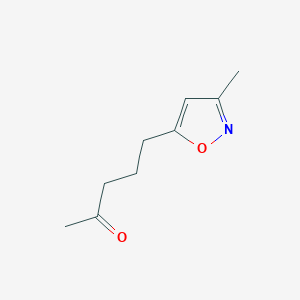
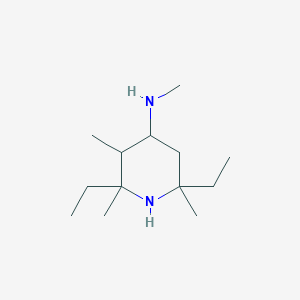
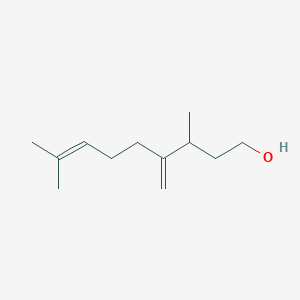
![1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14574639.png)
